molecular formula C11H11F3O3S B12607773 Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]- CAS No. 648957-00-0

Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]-

Cat. No.: B12607773
CAS No.: 648957-00-0
M. Wt: 280.27 g/mol
InChI Key: GCRMRAPSSSDQGT-UHFFFAOYSA-N
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Description

Structural Characterization and Molecular Properties

Crystallographic Analysis and Conformational Studies

The molecular structure of benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]- is defined by its monoclinic or triclinic crystal system, as inferred from related compounds with similar substituents. The compound’s backbone consists of a benzaldehyde core substituted at positions 2 and 5 with methoxy (-OCH₃) groups and at position 4 with a trifluoroethylthio (-S-CH₂-CF₃) moiety. X-ray diffraction studies of analogous thioether derivatives suggest a non-coplanar arrangement between the aromatic ring and the thioether side chain, with dihedral angles ranging from 70° to 90° depending on steric and electronic interactions.

Key bond lengths include:

  • C=O (aldehyde) : ~1.22 Å (typical for aromatic aldehydes).
  • C-S (thioether) : ~1.81 Å, consistent with single-bond character.
  • C-O (methoxy) : ~1.36 Å, reflecting resonance stabilization with the aromatic ring.

Hydrogen bonding plays a critical role in crystal packing. Intramolecular interactions between the aldehyde oxygen and adjacent methoxy groups may stabilize specific conformations, while intermolecular van der Waals forces between trifluoroethyl groups contribute to lattice stability.

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR :

    • Aldehyde proton : A singlet at δ ~9.80–10.20 ppm, deshielded due to the electron-withdrawing nature of the aldehyde group.
    • Aromatic protons : Two doublets at δ ~6.80–7.20 ppm (H-3 and H-6), coupled through para-substitution.
    • Methoxy groups : Two singlets at δ ~3.70–3.90 ppm (6H, -OCH₃).
    • Trifluoroethylthio group : A quartet at δ ~2.90–3.10 ppm (2H, -SCH₂CF₃) and a triplet at δ ~1.20–1.40 ppm (3H, CF₃).
  • ¹³C NMR :

    • Aldehyde carbon : δ ~190–195 ppm.
    • Aromatic carbons : δ ~110–150 ppm, with deshielding at C-4 due to the thioether substituent.
    • CF₃ group : δ ~125–130 ppm (q, J = 280–300 Hz).
Infrared (IR) Spectroscopy
  • C=O stretch : A strong absorption at ~1,710–1,730 cm⁻¹.
  • C-O (methoxy) : Bands at ~1,250–1,270 cm⁻¹ (symmetric) and ~1,020–1,040 cm⁻¹ (asymmetric).
  • C-S stretch : A medium-intensity peak at ~670–690 cm⁻¹.
UV-Vis Spectroscopy

The compound exhibits a π→π* transition in the range of 270–290 nm due to the conjugated benzaldehyde system. A weaker n→π* transition near 330–350 nm arises from the lone pairs of the methoxy and thioether groups.

Electronic Structure and Substituent Effects

The electronic structure is governed by the interplay of electron-donating methoxy groups and the electron-withdrawing trifluoroethylthio substituent:

  • Methoxy groups : Activate the aromatic ring via resonance (+R effect), increasing electron density at ortho and para positions.
  • Trifluoroethylthio group : Exerts a -I (inductive) effect due to the electronegative fluorine atoms, deactivating the ring and directing electrophilic substitution to the meta position relative to the thioether.

Density functional theory (DFT) calculations for analogous compounds reveal a highest occupied molecular orbital (HOMO) localized on the aromatic ring and methoxy groups, while the lowest unoccupied molecular orbital (LUMO) resides on the aldehyde and thioether moieties. This polarization suggests reactivity toward nucleophilic attack at the aldehyde group.

Comparative Analysis with Analogous Thioether Derivatives

The trifluoroethylthio group confers distinct properties compared to other thioether substituents:

Property Trifluoroethylthio Derivative Methylthio Derivative Propylthio Derivative
Electron Withdrawal Strong (-I effect) Moderate Weak
Solubility Low in polar solvents Moderate High in nonpolar solvents
Crystallinity High (rigid CF₃ group) Moderate Low
UV-Vis λmax (nm) 275–290 265–280 260–275

The trifluoroethyl group enhances thermal stability and reduces solubility in aqueous media compared to alkylthio analogs. Additionally, its strong inductive effect red-shifts UV absorption maxima relative to methylthio derivatives.

Properties

CAS No.

648957-00-0

Molecular Formula

C11H11F3O3S

Molecular Weight

280.27 g/mol

IUPAC Name

2,5-dimethoxy-4-(2,2,2-trifluoroethylsulfanyl)benzaldehyde

InChI

InChI=1S/C11H11F3O3S/c1-16-8-4-10(18-6-11(12,13)14)9(17-2)3-7(8)5-15/h3-5H,6H2,1-2H3

InChI Key

GCRMRAPSSSDQGT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C=O)OC)SCC(F)(F)F

Origin of Product

United States

Preparation Methods

Direct Formylation

One of the common methods for preparing 2,5-dimethoxybenzaldehyde involves the direct formylation of 1,4-dimethoxybenzene. The process typically includes:

  • Reagents : 1,4-dimethoxybenzene, formaldehyde or paraformaldehyde.
  • Conditions : The reaction is generally carried out under acidic conditions with a catalyst such as sulfuric acid or Lewis acids.
  • Yield : This method has been reported to yield significant amounts of the desired aldehyde.

Hydroxybenzaldehyde Intermediate Method

Another effective method involves using a hydroxybenzaldehyde intermediate:

  • Step 1 : Reacting a crude 2-hydroxy-5-methoxybenzaldehyde with a metal hydroxide to form a metal salt.

  • Step 2 : Separating the metal salt to obtain a pure form.

  • Step 3 : Alkylating the metal salt with dimethyl sulfate to yield 2,5-dimethoxybenzaldehyde.

The introduction of the trifluoroethylthio group can be achieved through thioetherification:

  • Reagents : The use of trifluoroethylthiol and a suitable base.

  • Conditions : Typically requires heating under reflux conditions to facilitate the reaction.

  • Outcome : This step results in the formation of the thioether derivative of benzaldehyde.

The following table summarizes key findings from various studies regarding the preparation methods for Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]-.

Method Key Reagents Conditions Yield (%) Reference
Direct Formylation 1,4-Dimethoxybenzene, Formaldehyde Acidic conditions High
Hydroxybenzaldehyde Method 2-Hydroxy-5-methoxybenzaldehyde Metal hydroxide reaction Moderate
Thioetherification Trifluoroethylthiol Reflux with base Variable

The preparation of Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]- can be effectively achieved through several synthetic routes. Each method has its advantages and limitations regarding yield and complexity. The choice of preparation method largely depends on the specific requirements of purity and scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]- can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxy and trifluoroethylthio groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under specific conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]benzoic acid.

    Reduction: Formation of 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Benzaldehyde derivatives are of great interest in drug development due to their potential biological activities. Research indicates that Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]- may exhibit:

  • Antimicrobial Properties : Preliminary studies suggest significant inhibition against various microbial strains, indicating its potential as a new antimicrobial agent .
  • Anticancer Activity : Investigations into its cytotoxic effects have shown promise in inhibiting the proliferation of cancer cell lines, particularly colon carcinoma cells.

The trifluoroethylthio group enhances the compound's binding affinity to biological targets such as enzymes and receptors. This feature may lead to improved therapeutic outcomes compared to similar compounds.

Materials Science

In materials science, Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]- can be utilized in the development of:

  • Functional Polymers : Its unique chemical structure allows for modifications that can enhance polymer properties.
  • Coatings and Adhesives : The compound's reactivity can be leveraged to create advanced materials with specific functionalities.

Comparative Analysis with Related Compounds

To understand the uniqueness of Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]-, it is essential to compare it with related compounds:

Compound NameStructural FeaturesUnique Characteristics
BenzaldehydeSimple aromatic aldehydeWidely used as a flavoring agent
2,5-DimethoxybenzaldehydeTwo methoxy groupsUsed in organic synthesis
Benzaldehyde, 4-(hydroxymethyl)-2,5-dimethoxyHydroxymethyl instead of trifluoroethylthioAffects chemical behavior significantly
Benzaldehyde, 2-methoxy-4-(propylthio)One methoxy groupVariation in psychoactivity

The presence of both methoxy and trifluoroethylthio groups in Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]- confers distinct chemical properties that enhance its reactivity and potential applications.

Case Study on Antimicrobial Activity

A recent study evaluated the antimicrobial properties of Benzaldehyde derivatives against common pathogens. The results indicated that compounds similar to Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]- exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. This finding supports the potential use of this compound in developing new antimicrobial agents.

Psychoactive Effects

Research has also noted psychoactive properties associated with similar benzaldehyde derivatives. These effects include visual enhancements and altered perception at specific dosages. Although the exact mechanisms remain under investigation, these findings highlight the compound's diverse biological activities.

Mechanism of Action

The mechanism of action of Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]- involves its interaction with specific molecular targets. The trifluoroethylthio group can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The methoxy groups may also play a role in modulating the compound’s overall chemical behavior and biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Physical Properties
2,5-Dimethoxy-4-[(2,2,2-trifluoroethyl)thio]benzaldehyde C₁₁H₁₁F₃O₃S 280.26 2,5-OCH₃; 4-SCH₂CF₃ Mp: 78–79°C (purified); m/z 280
2,5-Dimethoxybenzaldehyde C₉H₁₀O₃ 166.17 2,5-OCH₃ Bp: 419.2 K at 0.013 bar
2,5-Difluoro-4-(methylthio)benzaldehyde C₈H₆F₂OS 188.19 2,5-F; 4-SCH₃ Purity: 97%; Mp: Not reported

Key Observations :

  • The trifluoroethylthio-substituted benzaldehyde has a significantly higher molecular weight (280.26 g/mol) compared to the difluoro-methylthio analog (188.19 g/mol) and the simpler 2,5-dimethoxy derivative (166.17 g/mol).
  • The trifluoroethylthio group introduces steric bulk and strong electron-withdrawing effects due to the -CF₃ moiety, which contrasts with the electron-donating methoxy groups in 2,5-dimethoxybenzaldehyde.

Electronic and Functional Group Effects

  • Electron-Donating vs. Withdrawing Groups :
    • Methoxy groups (OCH₃) activate the benzaldehyde ring toward electrophilic substitution, whereas fluorine atoms (F) and trifluoroethylthio (-SCH₂CF₃) groups deactivate it.
    • The -SCH₂CF₃ group’s strong electron-withdrawing nature may reduce the aldehyde’s nucleophilicity compared to the methylthio (-SCH₃) or methoxy analogs.
  • Fluorine atoms in the difluoro-methylthio compound may improve metabolic stability, a desirable trait in medicinal chemistry .

Biological Activity

Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]- is a synthetic compound with notable structural features that suggest potential biological activities. This compound is characterized by a benzaldehyde backbone with two methoxy groups and a trifluoroethylthio group, which may enhance its reactivity and interactions with biological targets. This article explores its biological activity through various studies and findings.

  • Molecular Formula : C₁₁H₁₁F₃O₃S
  • Molecular Weight : 280.268 g/mol
  • CAS Number : 648957-00-0

The trifluoroethylthio group is particularly significant as it may influence the compound's binding affinity to enzymes and receptors, enhancing its pharmacological potential compared to structurally similar compounds .

The mechanism of action for Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]- involves interactions with specific biological targets. The structure suggests that it may act on various enzymes and receptors due to the presence of the trifluoroethylthio group, which can increase reactivity and specificity.

Antioxidant Activity

Research indicates that benzaldehyde derivatives can exhibit antioxidant properties. For example, analogs of benzaldehyde have shown strong radical scavenging abilities against DPPH and ABTS radicals. This suggests that Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]- may also possess similar antioxidant effects due to its chemical structure .

Enzyme Inhibition

Benzaldehyde derivatives are known to inhibit various enzymes such as tyrosinase. Tyrosinase is crucial in melanin production and is a target for treating hyperpigmentation disorders. Studies have shown that certain benzaldehyde analogs can effectively inhibit tyrosinase activity in cellular models . This inhibition could be relevant for Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]- as it may similarly affect melanin synthesis.

Cytotoxicity Studies

Cytotoxicity assessments are essential for evaluating the safety profile of new compounds. In studies involving related benzaldehyde compounds, various analogs were tested for cytotoxic effects on B16F10 murine melanoma cells. Results showed that some compounds did not exhibit significant cytotoxicity at concentrations below 20 µM . This data could imply that Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]- might also maintain a favorable safety profile while exerting biological effects.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
BenzaldehydeLacks trifluoroethylthio groupDifferent chemical properties
Benzaldehyde, 2,5-dimethoxyContains methoxy groupsVaries in reactivity
Benzaldehyde derivativesVarious substituentsDiverse biological activities

The unique trifluoroethylthio group in Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]- differentiates it from other benzaldehyde derivatives by potentially enhancing its biological activity through improved binding properties and reactivity .

Case Studies and Research Findings

Several studies have explored the biological activities of benzaldehyde derivatives:

  • Tyrosinase Inhibition : A study demonstrated that certain benzaldehyde analogs could significantly inhibit tyrosinase activity in vitro. The findings suggest potential applications in treating skin pigmentation disorders .
  • Antioxidant Efficacy : Research has shown that some benzaldehydes exhibit strong antioxidant capabilities comparable to established antioxidants like vitamin C. This highlights their potential role in preventing oxidative stress-related diseases .
  • Cytotoxicity Profiles : Cytotoxicity evaluations indicated that many benzaldehyde derivatives did not show significant toxicity at low concentrations. This suggests a favorable safety margin for therapeutic applications .

Q & A

What are the established synthetic routes for this compound, and what critical reaction conditions must be optimized?

Basic
The synthesis involves two key steps:

Sulfide formation : Reacting 2,5-dimethoxythiophenol with 2,2,2-trifluoroethyliodide in the presence of KOH yields 2,5-dimethoxyphenyl 2,2,2-trifluoroethyl sulfide as a pale amber oil.

Formylation : Treating the sulfide with phosphorus oxychloride (POCl₃) and N-methylformanilide under Vilsmeier-Haack conditions produces the target benzaldehyde.
Critical conditions :

  • Use of absolute ethanol and glacial acetic acid as solvents/catalysts for intermediate steps.
  • Reflux duration (4–6 hours) and temperature control to prevent side reactions.
  • Purification via hexane recrystallization, though yields remain low due to persistent impurities .

How can researchers validate the structural integrity of this benzaldehyde derivative?

Basic
Key analytical methods include:

  • GCMS : The parent ion at m/z 280 confirms molecular weight. Fragments at m/z 154 (loss of CF₃CH₂S group) and 234 (loss of formyl group) validate substituent positions .
  • TLC : Multiple spots indicate impurities; Rf values should align with expected polarity.
  • Melting point : Reported values range from 69–79°C, but inconsistencies suggest residual solvents or byproducts .

What challenges arise in purifying this compound, and what methodological adjustments improve purity?

Advanced
Challenges :

  • The compound forms amorphous solids or oils, complicating crystallization.
  • GCMS and TLC reveal multiple byproducts (e.g., unreacted sulfide or oxidized derivatives).
    Solutions :
  • Solvent screening : Hexane recrystallization yields marginally purer solids (mp 78–79°C) but requires repeated cycles.
  • Chromatography : Column chromatography with silica gel and nonpolar eluents (e.g., hexane/ethyl acetate) may resolve impurities.
  • Low-temperature crystallization : Cooling to -20°C reduces oil formation .

How do impurities in the benzaldehyde intermediate affect downstream reactions?

Advanced
Impurities (e.g., residual sulfide or formylation byproducts) lead to:

  • Complex reaction mixtures : For example, nitrostyrene synthesis (via nitromethane and ammonium acetate) produces inseparable mixtures, as observed in GCMS with multiple peaks.
  • Reduced yields : Competing side reactions (e.g., aldol condensation) consume the aldehyde.
    Mitigation :
  • Pre-purify intermediates using preparative TLC.
  • Optimize stoichiometry (excess nitromethane) to favor desired pathways .

What strategies resolve discrepancies in analytical data during characterization?

Advanced
For conflicting GCMS/TLC results:

Orthogonal techniques : Confirm purity via ¹H/¹³C NMR (e.g., aromatic proton splitting patterns for substituent positions).

Isolation and reanalysis : Collect individual fractions from column chromatography and re-run GCMS.

Solvent exchange : Reprecipitate from alternative solvents (e.g., methanol/water) to remove co-crystallized impurities.
Note : Persistent impurities may require revising synthetic protocols (e.g., stricter anhydrous conditions) .

What mechanistic insights explain byproduct formation during formylation?

Advanced
Potential side reactions include:

  • Incomplete formylation : Residual sulfide reacts with POCl₃, forming phosphorylated byproducts.
  • Oxidation : The thioether group may oxidize to sulfoxide or sulfone under acidic conditions.
  • Demethylation : Harsh reaction conditions could cleave methoxy groups, generating phenolic derivatives.
    Preventive measures :
  • Monitor reaction progress via TLC every 30 minutes.
  • Use freshly distilled POCl₃ to minimize moisture-induced side reactions .

How can the formylation step be optimized for higher yield and selectivity?

Advanced
Methodological adjustments :

  • Catalyst variation : Replace N-methylformanilide with DMF or urea-based catalysts to enhance electrophilicity.
  • Temperature modulation : Conduct reactions at 0–5°C to suppress demethylation.
  • Alternative solvents : Toluene or dichloromethane may improve solubility of intermediates.
    Validation : Compare yields and purity via GCMS and melting point analysis across conditions .

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